Clindamycin B

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Clindamycin B (CAS 18323-43-8) is the designated EP Impurity B and USP-specified impurity for Clindamycin APIs. Unlike 7-epiclindamycin, only Clindamycin B has an RRT of 0.80 (USP) and a mandated ≤2.0% limit—validation with non-identical compounds invalidates method selectivity and peak resolution. Essential for ANDA impurity profiling, stability-indicating assays, and system suitability. Procure as a primary reference standard to comply with ICH guidelines and avoid monograph non-compliance.

Molecular Formula C17H31ClN2O5S
Molecular Weight 411.0 g/mol
CAS No. 18323-43-8
Cat. No. B601433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin B
CAS18323-43-8
SynonymsMethyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methyl-2-pyrrolidinyl]carbonyl] amino]-1-thio-L-threo-α-D-galactooctopyranoside;  (2S-trans)-Methyl 7-Chloro-6,7,8- trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galac
Molecular FormulaC17H31ClN2O5S
Molecular Weight411.0 g/mol
Structural Identifiers
InChIInChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
InChIKeyUHQYIIRIOVIPLI-MHXMMLMNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Clindamycin B (CAS 18323-43-8) Procurement Guide: Reference Standard for Analytical Method Development


Clindamycin B (CAS 18323-43-8), a lincosamide antibiotic derivative, is a key process impurity and reference standard in the manufacture and quality control of Clindamycin APIs and finished products [1]. With a molecular formula of C17H31ClN2O5S and a molecular weight of 410.96 g/mol [2], it is characterized as a pale yellow, hygroscopic solid, sparingly soluble in organic solvents like chloroform and methanol [3]. Its primary scientific and industrial application lies in its designation as European Pharmacopoeia (EP) Impurity B and a United States Pharmacopeia (USP) specified impurity [4], making it an essential tool for analytical method development, validation, and regulatory compliance in pharmaceutical quality control .

Why Clindamycin B (CAS 18323-43-8) Cannot Be Substituted with Other Clindamycin Impurities in Analytical Workflows


Substituting Clindamycin B with other clindamycin-related substances, such as 7-epiclindamycin or lincomycin, in analytical methods is not scientifically valid due to distinct chromatographic behaviors and unique regulatory requirements [1]. Clindamycin B exhibits a specific relative retention time (RRT) of 0.80 under USP monograph conditions, which is critical for its accurate identification and quantification [2]. Furthermore, its individual impurity limit is set at ≤2.0% in clindamycin hydrochloride APIs [3], a separate and equally critical specification from that of 7-epiclindamycin (≤4.0%) . Using a non-identical compound would invalidate method selectivity, compromise peak resolution [4], and lead to non-compliance with pharmacopoeial monographs, making Clindamycin B an irreplaceable reference standard for any laboratory engaged in Clindamycin quality control.

Quantitative Differentiation of Clindamycin B (CAS 18323-43-8) for Scientific Procurement Decisions


Relative Retention Time (RRT) of Clindamycin B Under Validated HPLC Conditions

Under the HPLC conditions specified in the USP monograph for Clindamycin Hydrochloride, Clindamycin B exhibits a relative retention time (RRT) of 0.80, distinguishing it from the main API peak [1]. This specific RRT value is critical for its identification and quantification in pharmaceutical samples [2].

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Pharmacopoeial Acceptance Criteria for Clindamycin B in Clindamycin Hydrochloride API

Regulatory standards specify a maximum allowable limit for Clindamycin B as an impurity in Clindamycin Hydrochloride APIs [1]. The USP and EP monographs mandate that the content of Clindamycin B must not exceed 2.0% .

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Linear Range of Clindamycin B in HPLC-UV Method Validation

For the determination of Clindamycin Phosphate and its impurities, a validated HPLC method established a linear range of 0.006% to 1.137% for Clindamycin B 2-phosphate [1]. This demonstrates that the compound can be accurately quantified across a wide concentration range relevant for impurity profiling.

Analytical Method Validation HPLC Quality Control

Regulatory Recognition as an EP and USP Specified Impurity

Clindamycin B is explicitly designated as 'EP Impurity B' by the European Pharmacopoeia and is listed as a specified impurity in the USP monograph for Clindamycin Hydrochloride [1]. This official recognition mandates its use as a reference standard for any manufacturer seeking regulatory approval for Clindamycin products in these major markets [2].

Regulatory Science Pharmacopoeia Reference Standards

Chromatographic Resolution from Clindamycin and 7-Epiclindamycin

A validated HPLC method achieved a resolution greater than 1.5 between the Clindamycin B peak and both the main Clindamycin peak and the 7-epiclindamycin peak, confirming complete baseline separation [1].

Chromatography Method Validation Pharmaceutical Analysis

Confirmation of a Lack of Comparative Bioactivity Data for Clindamycin B

A search of the primary literature reveals no direct, quantitative head-to-head comparisons of the antibacterial potency (e.g., MIC values) of Clindamycin B versus Clindamycin or Lincomycin against standardized bacterial strains. The available information identifies Clindamycin B as a derivative of Clindamycin and notes its mechanism of action, but does not provide specific, comparable bioactivity data .

Pharmacology Bioactivity Comparative Analysis

Primary Application Scenarios for Clindamycin B (CAS 18323-43-8) Based on Quantifiable Evidence


Pharmaceutical Quality Control (QC) and Batch Release Testing of Clindamycin APIs

Clindamycin B is procured as a primary reference standard for HPLC and LC-MS methods used in pharmaceutical QC. Its well-defined relative retention time (RRT of 0.80) [1] and the specific ≤2.0% impurity limit mandated by USP/EP monographs [2] necessitate its use for accurate quantification and batch release of Clindamycin Hydrochloride and related APIs.

Analytical Method Development and Validation (AMV) for ANDA Submissions

During the development of new generic drug products, Clindamycin B is an essential tool for validating analytical methods per ICH guidelines. Its established linear range (0.006% - 1.137%) and LOD/LOQ [3] are used to demonstrate method sensitivity and specificity for impurity profiling, a critical component of Abbreviated New Drug Applications (ANDAs) [4].

Stability Studies and Forced Degradation Analysis of Clindamycin Formulations

To assess the stability of Clindamycin drug products (e.g., capsules, injections), Clindamycin B is used as a marker to monitor the formation of process impurities. Methods capable of separating Clindamycin B with a resolution >1.5 from the main API peak [1] are essential for stability-indicating assays required for regulatory submissions.

Comparative Analytical Method Evaluation

Analytical chemistry laboratories use Clindamycin B to benchmark and compare the performance of different chromatographic systems or methods. The compound's established RRT [1] and resolution characteristics provide a reproducible standard for assessing column selectivity, system suitability, and method robustness across different instrument platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clindamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.